molecular formula C15H12ClNO B15075364 n-(4-Chloro-9h-fluoren-2-yl)acetamide CAS No. 1785-13-3

n-(4-Chloro-9h-fluoren-2-yl)acetamide

Cat. No.: B15075364
CAS No.: 1785-13-3
M. Wt: 257.71 g/mol
InChI Key: AAZCQTVPDLDJEW-UHFFFAOYSA-N
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Description

N-(4-Chloro-9H-fluoren-2-yl)acetamide: is an organic compound with the molecular formula C15H12ClNO . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a chloro substituent at the 4-position and an acetamide group at the 2-position of the fluorene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-9H-fluoren-2-yl)acetamide typically involves the acylation of 4-chloro-9H-fluoren-2-amine. One common method is the reaction of 4-chloro-9H-fluoren-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(4-Chloro-9H-fluoren-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various fluorene-based compounds .

Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of N-(4-Chloro-9H-fluoren-2-yl)acetamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloro and acetamide groups may play a role in binding to these targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)-9H-fluoren-9-imine
  • N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
  • N-2-Fluorenylacetamide
  • Acetamide, N-9H-fluoren-2-yl-N-hydroxy-

Uniqueness: N-(4-Chloro-9H-fluoren-2-yl)acetamide is unique due to the presence of both a chloro substituent and an acetamide group on the fluorene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1785-13-3

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

N-(4-chloro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12ClNO/c1-9(18)17-12-7-11-6-10-4-2-3-5-13(10)15(11)14(16)8-12/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI Key

AAZCQTVPDLDJEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C3=CC=CC=C3C2)C(=C1)Cl

Origin of Product

United States

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